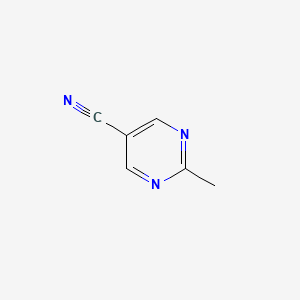

2-Methylpyrimidine-5-carbonitrile

Vue d'ensemble

Description

2-Methylpyrimidine-5-carbonitrile is a heterocyclic compound with a molecular weight of 119.13 . It is a solid at room temperature . It has been used in the synthesis of various derivatives for research purposes .

Synthesis Analysis

A novel series of pyrimidine-5-carbonitrile derivatives was designed and synthesized for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . In another study, cyanopyrimidine hybrids were synthesized bearing either benzo [d]imidazole, benzo [d]oxazole, benzo [d]thiazole, and benzo [b]thiophene derivatives via methylene amino linker or various sulphonamide phenyl moieties at the C-2 position .

Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidine-5-carbonitrile is represented by the formula C6H5N3 .

Chemical Reactions Analysis

2-Methylpyrimidine-5-carbonitrile has been used in the synthesis of various derivatives, which have been evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .

Physical And Chemical Properties Analysis

2-Methylpyrimidine-5-carbonitrile is a solid at room temperature . It has a molecular weight of 119.13 .

Applications De Recherche Scientifique

COX-2 Inhibition and Anticancer Activity

2-Methylpyrimidine-5-carbonitrile: derivatives have been studied for their potential as COX-2 inhibitors . These compounds have demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range, indicating their effectiveness. Furthermore, certain derivatives have shown comparable or superior anticancer activity against various cell lines, including MCF-7 (breast cancer), A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer), with low cytotoxicity on normal cell lines .

EGFR Tyrosine Kinase Inhibition

Another significant application is the design of 2-Methylpyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines, showing moderate antiproliferative activity. Some compounds were more active than the EGFR inhibitor erlotinib, particularly against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Structural Analysis for Bioactivity Prediction

The molecular structures of 2-Methylpyrimidine-5-carbonitrile derivatives have been characterized by spectroscopic techniques and single crystal X-ray diffraction. This structural analysis is crucial for understanding the bioactive conformation and predicting the potential biological activities of these compounds .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction of 2-Methylpyrimidine-5-carbonitrile derivatives with biological targets. These studies help in predicting the binding mode and affinity of these compounds towards specific proteins, which is essential for drug design and development .

In Silico ADMET Profile Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile studies are performed to evaluate the drug-likeness properties of 2-Methylpyrimidine-5-carbonitrile derivatives. These studies provide insights into the compounds’ pharmacokinetics, potential drug-drug interactions, oral bioavailability, and overall safety profile .

Cell Cycle Progression and Apoptosis Induction

Research has also focused on the effects of 2-Methylpyrimidine-5-carbonitrile derivatives on cell cycle progression and apoptosis induction. These studies are vital for understanding the mechanisms by which these compounds exert their anticancer effects, such as arresting cell growth at specific phases and increasing apoptotic rates in cancer cells .

Kinase Inhibitory Activities

The kinase inhibitory activities of 2-Methylpyrimidine-5-carbonitrile derivatives are investigated to determine their effectiveness against various kinases, including mutant forms. This is particularly important for targeted cancer therapies, where specific kinases are overactive or mutated .

Caspase-3 Upregulation

Some 2-Methylpyrimidine-5-carbonitrile derivatives have been found to upregulate the level of caspase-3, a key enzyme involved in the execution phase of cell apoptosis. This upregulation indicates the potential of these compounds to induce programmed cell death in cancer cells, which is a desirable effect in anticancer drug development .

Mécanisme D'action

Target of Action

2-Methylpyrimidine-5-carbonitrile is designed to act as an ATP mimicking tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .

Mode of Action

The compound interacts with its target, EGFR, by mimicking ATP, the energy currency of the cell. This interaction inhibits the tyrosine kinase activity of EGFR, which is a key driver of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt these processes and potentially halt the growth of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methylpyrimidine-5-carbonitrile is the EGFR signaling pathway. This pathway plays a critical role in regulating cell growth and survival. When EGFR is inhibited, downstream signaling events are disrupted, leading to altered cell cycle progression and increased apoptosis .

Result of Action

The inhibition of EGFR by 2-Methylpyrimidine-5-carbonitrile can lead to a variety of cellular effects. For instance, it has been observed to disturb the cell cycle of Colo-205 cells by blocking the G1 phase, coupled with an increase in annexin-V stained cells, indicating an increase in apoptosis . Additionally, it has been found to increase the concentration of caspase-3, a key enzyme involved in apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXDALJZOCGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609810 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5506-97-8 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

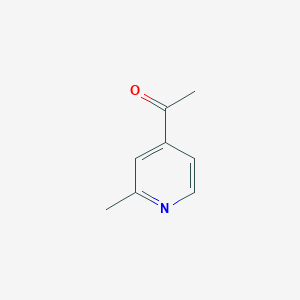

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the interaction between a 2-methylpyrimidine-5-carbonitrile derivative and a specific biological target?

A1: Research has explored the interaction between 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-methylpyrimidine-5-carbonitrile (DMPHMPC) and the amino acid tryptophan (Trp). [] This interaction was studied using fluorescence spectroscopy, revealing that DMPHMPC effectively quenches the fluorescence of Trp. This quenching effect is attributed to the formation of a DMPHMPC-Trp complex. [] Further analysis suggests that the binding mechanism between these two molecules is primarily static, meaning a stable complex is formed. [] The study also found that hydrophobic interactions play a significant role in this binding process. []

Q2: What are the potential applications of 2-methylpyrimidine-5-carbonitrile in organic synthesis?

A2: 2-methylpyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of vitamin B1 (thiamine). [] Researchers have developed two scalable methods for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key precursor to vitamin B1, using 2-methylpyrimidine-5-carbonitrile as a starting material. [] This highlights the importance of this compound in producing essential vitamins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)